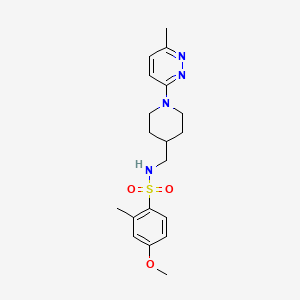
4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide , also known by its IUPAC name, is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.1790 g/mol . It belongs to the class of benzenesulfonamides and exhibits interesting pharmacological properties.
Molecular Structure Analysis
The molecular structure of 4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide consists of a benzene ring with a methoxy group (OCH₃) at the 4-position, a methyl group (CH₃) at the 2-position, and a sulfonamide group (SO₂NH₂) attached to the benzene ring. The piperidine and pyridazine moieties contribute to its overall structure .
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial for its applications. Investigating its behavior under various reaction conditions, such as nucleophilic substitutions, oxidations, or reductions, would provide valuable insights. Again, referring to relevant literature is essential .
Aplicaciones Científicas De Investigación
Cognitive Enhancing Properties
Research on closely related sulfonamide compounds, such as SB-399885, has demonstrated potent, selective antagonistic effects on 5-HT6 receptors, with significant implications for enhancing cognitive functions. SB-399885 has shown to reverse scopolamine-induced deficits in rat novel object recognition paradigms and age-dependent deficits in water maze spatial learning in aged rats. This suggests its potential utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activities
Compounds structurally similar to 4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide have been explored for their antimicrobial potential. Novel syntheses of sulfonamide derivatives have demonstrated significant antimicrobial activity against a variety of microbial strains, indicating their potential as bioactive agents in fighting infections (Desai et al., 2016).
Anticancer Properties
Research into benzenesulfonamide derivatives, such as those incorporating triazine moieties, has been directed towards their use as potent inhibitors of carbonic anhydrase IX, a protein associated with tumor growth and metastasis. These studies have identified compounds with sub-nanomolar inhibitory potency, highlighting their potential in anticancer therapies (Lolak et al., 2019).
Enzyme Inhibition for Neurodegenerative Diseases
The inhibition of acetylcholinesterase and butyrylcholinesterase by sulfonamides incorporating 1,3,5-triazine structural motifs has been examined. These enzymes are targets in the treatment of neurodegenerative diseases like Alzheimer's. Compounds in this category have shown promising results, suggesting a potential therapeutic pathway (Lolak et al., 2020).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies have explored the use of piperidine derivatives, including those similar to 4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, in corrosion inhibition of metals like iron. These studies indicate that these compounds can effectively prevent corrosion, which has implications for industrial applications (Kaya et al., 2016).
Direcciones Futuras
: NIST Chemistry WebBook : El-Sawy ER, Mandour AH, Mahmoud K, Islam IE, Abo-Salem HM. “Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-substituted-2H-pyran-2-ones.” Eur J Med Chem. 2012 Jan;47(1):337-46. PMID: 22154835 : “Identification of ®-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzenesulfonamide as a New Class of Polycomb Repressive Complex 2 (PRC2) Inhibitor by Pharmacophore-based Virtual Screening.” J Med Chem. 2016 Nov 10;59(21):9920-9935. PMID: 27739677
Propiedades
IUPAC Name |
4-methoxy-2-methyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14-12-17(26-3)5-6-18(14)27(24,25)20-13-16-8-10-23(11-9-16)19-7-4-15(2)21-22-19/h4-7,12,16,20H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDOJNVKPPWWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

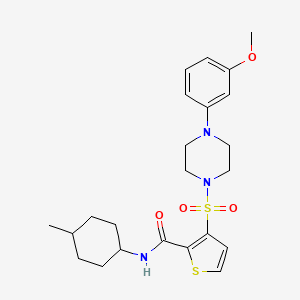
![N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2905860.png)
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2905861.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B2905863.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2905865.png)
![3-[(4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B2905867.png)
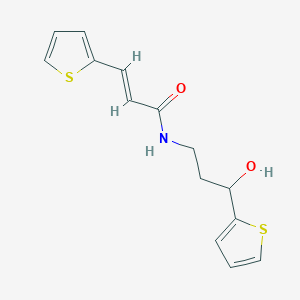
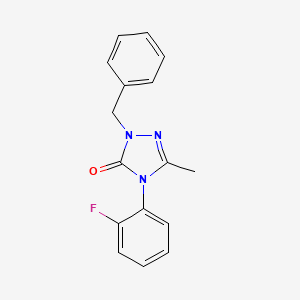
![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)
![3-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905873.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)
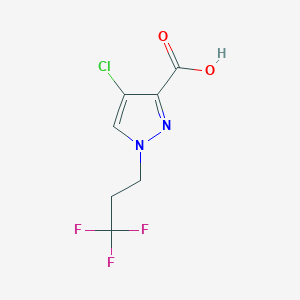
![Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2905879.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)